Cas no 5770-45-6 (6-PROPYLAMINO-1,3-DIMETHYLURACIL)

6-PROPYLAMINO-1,3-DIMETHYLURACIL structure
5770-45-6 structure
Product Name:6-PROPYLAMINO-1,3-DIMETHYLURACIL
CAS No:5770-45-6
MF:C9H15N3O2
MW:197.234301805496
CID:947435
PubChem ID:2262138
Update Time:2025-04-19

6-PROPYLAMINO-1,3-DIMETHYLURACIL Chemical and Physical Properties

Names and Identifiers

    • 6-PROPYLAMINO-1,3-DIMETHYLURACIL
    • 1,3-dimethyl-6-(propylamino)pyrimidine-2,4-dione
    • 1,3-dimethyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione
    • HMS3324K04
    • Oprea1_015258
    • MLS000108177
    • SMR000104138
    • 5770-45-6
    • AKOS005433996
    • STK397063
    • CHEMBL1450910
    • HMS2154C09
    • DTXSID10367373
    • Cambridge id 5732604
    • Inchi: 1S/C9H15N3O2/c1-4-5-10-7-6-8(13)12(3)9(14)11(7)2/h6,10H,4-5H2,1-3H3
    • InChI Key: KQHLRFMQDRAHMC-UHFFFAOYSA-N
    • SMILES: O=C1N(C)C(C=C(NCCC)N1C)=O

Computed Properties

  • Exact Mass: 197.11655
  • Monoisotopic Mass: 197.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.5
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • PSA: 52.65
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